Thiazolo[4,5-d]pyrimidine
Overview
Description
Thiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of both thiazole and pyrimidine rings. This fusion results in a unique scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This compound derivatives have been explored for their antimicrobial, antiviral, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthis compound-2(3H)-thione, which can be further alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound derivatives to their corresponding dihydro forms.
Substitution: The chlorine atom in this compound derivatives can be substituted with different nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like morpholine and thiols in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Medicine: These compounds are being investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: this compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thiazolo[4,5-d]pyrimidine derivatives varies depending on their specific biological targets. For instance:
Anticancer Activity: These compounds can inhibit topoisomerase I, leading to DNA damage and cell death.
Antiviral Activity: They may interfere with viral replication by inhibiting viral enzymes.
Anti-inflammatory Activity: this compound derivatives can inhibit the expression of inflammatory mediators such as prostaglandins and cytokines.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine can be compared with other similar heterocyclic compounds, such as:
Thiazolo[5,4-d]pyrimidine: This compound has a different ring fusion pattern but exhibits similar biological activities.
Thiazolo[4,5-b]pyridine: Another related compound with a different nitrogen position in the pyridine ring, showing comparable pharmacological properties.
Uniqueness: this compound stands out due to its unique combination of thiazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new therapeutic agents .
Biological Activity
Thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of appropriate thioketones with pyrimidine precursors. Various methods have been developed to create these compounds, including thio-Michael addition reactions and cyclization techniques using isothiocyanates. The resulting derivatives exhibit a range of biological activities, which can be fine-tuned by modifying substituents on the thiazolo and pyrimidine rings .
Antimicrobial Activity
Thiazolo[4,5-d]pyrimidines have demonstrated promising antimicrobial properties. A study evaluated a series of this compound derivatives against several bacterial strains, including Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that many derivatives exhibited higher antibacterial activity than streptomycin, particularly against B. subtilis and P. aeruginosa .
Compound | Activity Against B. subtilis | Activity Against P. aeruginosa | Activity Against E. coli |
---|---|---|---|
3a | High | Moderate | Low |
3c | Moderate | High | High |
4b | High | Moderate | Moderate |
Antiviral Activity
This compound derivatives have also been investigated for their antiviral properties, particularly against HIV-1. A study reported that certain piperidine-substituted thiazolo[4,5-d]pyrimidines exhibited low nanomolar EC50 values against wild-type HIV-1 strains and showed enhanced potency against mutant strains . The structure-activity relationship analysis revealed that specific substitutions significantly improved antiviral activity.
Anticancer Activity
The anticancer potential of thiazolo[4,5-d]pyrimidines has been extensively studied. A series of derivatives were synthesized and tested against various human cancer cell lines. Notably, compound 7i demonstrated potent inhibitory effects against gastric cancer cells (MGC-803) with an IC50 value of approximately 4.64 μM, indicating strong selectivity over normal cells (GES-1) . The following table summarizes the anticancer activities observed:
Compound | Cell Line | IC50 (μM) | Selectivity Ratio (MGC-803/GES-1) |
---|---|---|---|
7i | MGC-803 | 4.64 | 12 |
7c | HGC-27 | 5.07 | 10 |
7b | H1650 | 8.49 | 8 |
The biological mechanisms underlying the activity of thiazolo[4,5-d]pyrimidines are varied and complex. Some derivatives act as antagonists for specific receptors such as the human adenosine A3 receptor (hA3AR), while others may inhibit key enzymes involved in cellular proliferation or viral replication . For example, compound A has been identified as a TRPV1 antagonist with significant anti-inflammatory properties .
Case Studies
Several case studies highlight the therapeutic potential of thiazolo[4,5-d]pyrimidines:
- Antimicrobial Efficacy : A study found that certain this compound derivatives outperformed traditional antibiotics in treating bacterial infections in vitro.
- HIV Inhibition : Research demonstrated that specific modifications to the thiazolo core enhanced the efficacy of these compounds against resistant HIV strains.
- Cancer Treatment : Clinical trials are underway to assess the safety and efficacy of promising this compound candidates in oncology settings.
Properties
IUPAC Name |
[1,3]thiazolo[4,5-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)8-3-9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBULOYFCXZCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438456 | |
Record name | Thiazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-99-4 | |
Record name | Thiazolo[4,5-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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